2-(3-Ethyl-1,2,4-oxadiazol-5-YL)aniline
Overview
Description
“2-(3-Ethyl-1,2,4-oxadiazol-5-YL)aniline” is a chemical compound that contains an oxadiazole ring, which is a five-membered ring containing three carbon atoms, one nitrogen atom, and one oxygen atom . The 1,2,4-oxadiazole ring is a well-known pharmacophore, which is frequently encountered in active pharmaceutical ingredients with various therapeutic focus .
Synthesis Analysis
An efficient one-pot method was developed for the synthesis of 2-(1,2,4-oxadiazol-5-YL)anilines via the reaction of amidoximes with isatoic anhydrides in a NaOH–DMSO medium at ambient temperature . The method allows obtaining structurally diverse substituted anilines bearing the 1,2,4-oxadiazole motif in moderate to excellent yields without the utilization of protective groups .
Molecular Structure Analysis
The structures of two anilines were studied by single crystal X-ray diffraction method and intramolecular hydrogen bonding between N atom of oxadiazole moiety and NH2 group was revealed .
Chemical Reactions Analysis
The reaction scope includes aryl, hetaryl, and cycloalkyl amidoxime and isatoic anhydrides with different substituents in the aromatic ring as well as at the amide N atom . Moreover, 1,2,4-oxadiazoles can rearrange into other heterocycles due to low aromaticity and the presence of the weak O–N bond, which is actively employed in organic synthesis .
Scientific Research Applications
Novel Urease Inhibitors
Researchers developed novel indole-based oxadiazole scaffolds with N-(substituted-phenyl)butanamides, demonstrating potent in vitro inhibitory potential against urease enzyme. These compounds, through enzyme inhibitory kinetics and in silico studies, have shown valuable therapeutic agent potential in drug design programs due to their mild cytotoxicity towards cell membranes (Nazir et al., 2018).
Copper-Catalyzed Domino Reaction
A copper-catalyzed domino protocol was developed for synthesizing 2-(1,3,4-oxadiazol-2-yl)aniline derivatives from isatins and hydrazides. This innovative approach integrates condensation, base-promoted ring-opening, and decarboxylative coupling, highlighting a novel pathway for intramolecular C-O bond formation (Xu et al., 2015).
Antimicrobial and Anticancer Activities
A study on the synthesis and biological evaluation of novel 2,5 substituted-1,3,4 oxadiazole derivatives, starting from benzohydrazide, revealed their antidiabetic, anti-inflammatory, and anticancer activities. This research contributes to the development of novel biologically active compounds (Kavitha et al., 2016).
Aniline Sensing
An investigation into the fluorescence quenching of novel thiophene substituted 1,3,4-oxadiazole derivatives by aniline aimed to understand internal mechanisms and characterized the fluorophores as favorable aniline sensing media. This study highlights the potential of these compounds in detecting aniline through fluorescence quenching (Naik et al., 2018).
Corrosion Inhibition
Research on the corrosion inhibition properties of benzimidazole bearing 1,3,4-oxadiazoles for mild steel in sulphuric acid assessed through gravimetric, electrochemical, and SEM methods revealed that these compounds effectively inhibit corrosion, suggesting their utility in protective coatings (Ammal et al., 2018).
Mechanism of Action
Mode of Action
It is known that the 1,2,4-oxadiazole ring, a key structural feature of this compound, is a well-known pharmacophore frequently encountered in active pharmaceutical ingredients with various therapeutic focuses .
Biochemical Pathways
Compounds with a 1,2,4-oxadiazole ring have been recognized as selective inhibitors of human carbonic anhydrase isoforms related to cancer therapy, agents for treatment of age-related diseases, antimicrobials, novel class of peroxisome proliferator-activated receptor αr/δ (pparα/δ) dual agonists, and sirtuin 2 inhibitors .
Future Directions
The development of novel efficient and convenient methods for synthesis of 1,2,4-oxadiazoles with diverse periphery functionalities is an important goal for modern organic chemistry . These compounds have potential applications in various fields, including medicine, the development of energetic materials, fluorescent dyes, OLEDs, sensors, and insecticides .
Biochemical Analysis
Biochemical Properties
2-(3-Ethyl-1,2,4-oxadiazol-5-YL)aniline plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been shown to interact with human carbonic anhydrase isoforms, which are related to cancer therapy . The nature of these interactions often involves hydrogen bonding and other non-covalent interactions, which can influence the activity of the enzymes and proteins involved.
Cellular Effects
The effects of this compound on various types of cells and cellular processes are profound. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to impact the expression of genes involved in metabolic pathways and can alter the metabolic flux within cells . These changes can lead to alterations in cellular function and overall cell health.
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. It can bind to specific biomolecules, leading to enzyme inhibition or activation. For instance, it has been identified as a selective inhibitor of human carbonic anhydrase isoforms . This inhibition can result in changes in gene expression and subsequent cellular responses.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are crucial factors that influence its long-term effects on cellular function. Studies have shown that it remains stable under certain conditions, but its activity can diminish over time due to degradation . Long-term exposure to the compound in in vitro or in vivo studies has revealed sustained effects on cellular metabolism and function.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, it may exhibit therapeutic effects, while higher doses can lead to toxic or adverse effects. Threshold effects have been observed, where a certain dosage is required to achieve a significant biological response . Toxicity studies have indicated that high doses can cause adverse effects on organ function and overall health.
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that play a role in its metabolism. These interactions can affect metabolic flux and the levels of metabolites within cells . Understanding these pathways is crucial for elucidating the compound’s overall impact on cellular metabolism.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions influence the compound’s localization and accumulation within different cellular compartments . The distribution pattern can affect its biological activity and therapeutic potential.
Subcellular Localization
The subcellular localization of this compound is determined by targeting signals and post-translational modifications. These factors direct the compound to specific compartments or organelles within the cell . The localization can influence its activity and function, as well as its interactions with other biomolecules.
Properties
IUPAC Name |
2-(3-ethyl-1,2,4-oxadiazol-5-yl)aniline | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11N3O/c1-2-9-12-10(14-13-9)7-5-3-4-6-8(7)11/h3-6H,2,11H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
URCSOIPMLRVRLU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NOC(=N1)C2=CC=CC=C2N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11N3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50651021 | |
Record name | 2-(3-Ethyl-1,2,4-oxadiazol-5-yl)aniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50651021 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
189.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1015846-78-2 | |
Record name | 2-(3-Ethyl-1,2,4-oxadiazol-5-yl)benzenamine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1015846-78-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-(3-Ethyl-1,2,4-oxadiazol-5-yl)aniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50651021 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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